

# Application Note: Quantification of 2'-Hydroxycocaine in Hair using LC/MS/MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2'-Hydroxycocaine**

Cat. No.: **B162624**

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## Abstract

This application note details a robust and sensitive method for the quantification of **2'-hydroxycocaine** (ortho-hydroxycocaine) in human hair using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The presence of minor cocaine metabolites, such as **2'-hydroxycocaine**, in extensively washed hair samples is a key indicator of active cocaine ingestion, helping to distinguish from external contamination.<sup>[1][2][3]</sup> This protocol provides a comprehensive workflow from sample preparation, including decontamination and solid-phase extraction, to the optimized LC/MS/MS parameters for accurate and precise quantification. The method is suitable for researchers, scientists, and drug development professionals requiring reliable analysis of cocaine biomarkers in hair.

## Introduction

Hair analysis for drugs of abuse offers a wide window of detection, providing a historical record of an individual's drug exposure. For cocaine, distinguishing between systemic exposure and environmental contamination is a significant challenge.<sup>[3]</sup> The detection of metabolites formed in the body, such as **2'-hydroxycocaine**, is crucial for confirming drug ingestion.<sup>[1][2][3]</sup> **2'-Hydroxycocaine** is a minor metabolite of cocaine, and its presence in hair after rigorous washing procedures provides strong evidence of consumption.<sup>[1][2]</sup> This LC/MS/MS method has been developed to provide high sensitivity and selectivity for the quantification of **2'-hydroxycocaine** in hair samples.

# Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample collection to data analysis.



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Caption: Experimental workflow for **2'-Hydroxycocaine** analysis in hair.

## Detailed Protocols

### Hair Sample Decontamination

A thorough decontamination procedure is essential to remove external contaminants.

- Wash approximately 20 mg of hair with 5 mL of dichloromethane for 2 minutes with sonication.<sup>[4]</sup> Discard the solvent.
- Repeat the wash step with 5 mL of methanol for 2 minutes with sonication.<sup>[4]</sup> Discard the solvent.
- Perform a final wash with 5 mL of deionized water for 2 minutes with sonication.
- Allow the hair sample to air dry completely at room temperature.

### Sample Extraction and Solid-Phase Extraction (SPE)

- Pulverize the decontaminated and dried hair sample using a ball mill or grinder.
- Incubate the pulverized hair (20 mg) in 1 mL of 0.1 N HCl overnight at 45°C to digest the hair matrix.<sup>[4][5]</sup>

- Centrifuge the sample and transfer the supernatant.
- Add an appropriate internal standard (e.g., **2'-hydroxycocaine-d3**) to the extract.
- Condition a polymeric strong cation-exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol followed by 1 mL of water.[4]
- Load the hair extract onto the SPE cartridge.
- Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol.[4]
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analyte with 1 mL of a freshly prepared solution of ethyl acetate/methanol/ammonium hydroxide (70:20:10 v/v/v).[4]
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase for LC/MS/MS analysis.[4]

## LC/MS/MS Analysis

The following parameters are recommended for the analysis of **2'-hydroxycocaine**.

### Liquid Chromatography (LC) Parameters

Parameter	Value
Column	Kinetex Biphenyl (100 x 3 mm, 2.6 $\mu$ m) or equivalent[6]
Mobile Phase A	0.1% Formic Acid in Water[6]
Mobile Phase B	Methanol[6]
Flow Rate	600 $\mu$ L/min[6]
Injection Volume	10 $\mu$ L[6]
Column Temperature	30°C[6]
Gradient	As required for separation of isomers

#### Mass Spectrometry (MS/MS) Parameters

Parameter	Value
Ion Source	Electrospray Ionization (ESI), Positive Mode[1]
Ion Spray Voltage	4500 V[4]
Source Temperature	600°C[4]
Curtain Gas	30 psi[4]
Collision Gas	Medium[4]
Scan Type	Multiple Reaction Monitoring (MRM)

#### MRM Transitions for **2'-Hydroxycocaine**

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Function
2'-Hydroxycocaine	320.1	198.1	Quantifier[6]
2'-Hydroxycocaine	320.1	105.1	Qualifier[6]
2'-Hydroxycocaine-d3 (IS)	323.1	201.1	-

## Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC/MS/MS method for **2'-hydroxycocaine** in hair.

Parameter	Typical Value	Reference
Limit of Detection (LOD)	0.01 ng/mg	[1]
Limit of Quantification (LOQ)	0.02 ng/mg	[1]
Linearity Range	0.02 - 10 ng/mg	[1]
Correlation Coefficient ( $r^2$ )	> 0.99	[4]
Precision (%RSD)	< 15%	[4]
Accuracy (%Bias)	$\pm$ 15%	[4]
Extraction Recovery	> 80%	[4][5]

## Discussion

The accurate quantification of **2'-hydroxycocaine** is a reliable tool to differentiate between cocaine consumption and external contamination of hair.[3] The presented method, combining a rigorous decontamination and extraction protocol with a highly selective and sensitive LC/MS/MS analysis, provides a robust workflow for forensic and clinical applications. The use of a deuterated internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery. Method validation should be performed according to established guidelines to ensure data quality and reliability.

## Conclusion

This application note provides a detailed protocol for the quantification of **2'-hydroxycocaine** in hair by LC/MS/MS. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals in the field of toxicology and substance abuse monitoring.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)